2-(4-aminophenyl)-5-(morpholin-4-yl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(4-aminophenyl)-5-(morpholin-4-yl)-2,4-dihydro-3H-pyrazol-3-one is a chemical compound with a unique structure that combines an aminophenyl group, a morpholine ring, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-5-(morpholin-4-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-aminophenylhydrazine with morpholine and an appropriate ketone or aldehyde. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-aminophenyl)-5-(morpholin-4-yl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aminophenyl ring .
Scientific Research Applications
2-(4-aminophenyl)-5-(morpholin-4-yl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-aminophenyl)-5-(morpholin-4-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with target molecules, while the morpholine ring can enhance the compound’s solubility and bioavailability. The pyrazolone core may participate in various biochemical pathways, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-aminophenyl)-1-(morpholin-4-yl)ethan-1-one: Similar structure but with an ethanone core instead of a pyrazolone core.
4-(4-aminophenyl)morpholin-2-one: Contains a morpholinone ring instead of a pyrazolone core.
Uniqueness
2-(4-aminophenyl)-5-(morpholin-4-yl)-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C13H16N4O2 |
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Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-(4-aminophenyl)-5-morpholin-4-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C13H16N4O2/c14-10-1-3-11(4-2-10)17-13(18)9-12(15-17)16-5-7-19-8-6-16/h1-4H,5-9,14H2 |
InChI Key |
XCGPMFWXNLSKQX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN(C(=O)C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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